molecular formula C8H7NO2 B158773 (2r)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile CAS No. 10049-64-6

(2r)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile

Cat. No. B158773
CAS RN: 10049-64-6
M. Wt: 149.15 g/mol
InChI Key: ATGRXWCYTKIXIC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2r)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile is a chemical compound that belongs to the category of phenolic compounds. It is also known as Dihydrocaffeic acid nitrile or DHCA nitrile. This compound has attracted the attention of researchers due to its potential therapeutic properties.

Mechanism Of Action

The mechanism of action of (2r)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant enzymes.

Biochemical And Physiological Effects

(2r)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also increases the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been found to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages And Limitations For Lab Experiments

One of the advantages of using (2r)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile in lab experiments is its potential therapeutic properties. It can be used to study the mechanisms of action of various signaling pathways involved in inflammation, oxidative stress, and cancer. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on (2r)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its effects on the gut microbiome and its potential use as a prebiotic. Furthermore, it can be used to develop novel drug delivery systems that can improve its solubility and bioavailability.
Conclusion
In conclusion, (2r)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile is a chemical compound that has potential therapeutic properties. It exhibits antioxidant, anti-inflammatory, and anti-cancer activities. The synthesis of this compound can be achieved through the reaction of Dihydrocaffeic acid with sodium cyanide. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways in the body. Future research on (2r)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile can lead to the development of novel drugs that can be used in the treatment of various diseases.

Synthesis Methods

The synthesis of (2r)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile can be achieved through the reaction of Dihydrocaffeic acid with sodium cyanide. The reaction takes place in the presence of a catalyst such as copper(I) chloride or palladium on carbon. The yield of this reaction is around 70%.

Scientific Research Applications

(2r)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile has been studied for its potential therapeutic properties. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer activities. These properties make it a potential candidate for the development of drugs that can be used in the treatment of various diseases.

properties

CAS RN

10049-64-6

Product Name

(2r)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

(2R)-2-hydroxy-2-(3-hydroxyphenyl)acetonitrile

InChI

InChI=1S/C8H7NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H/t8-/m0/s1

InChI Key

ATGRXWCYTKIXIC-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)[C@H](C#N)O

SMILES

C1=CC(=CC(=C1)O)C(C#N)O

Canonical SMILES

C1=CC(=CC(=C1)O)C(C#N)O

synonyms

(R)-(+)-3-HYDROXYMANDELONITRILE

Origin of Product

United States

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